molecular formula C25H24N4O B11623160 2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one

2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11623160
M. Wt: 396.5 g/mol
InChI Key: IKLJXWBYLNQXLN-UHFFFAOYSA-N
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Description

2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of phenethylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a pyrimidine derivative under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as zinc chloride or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrido[1,2-a]pyrimidine core .

Scientific Research Applications

2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of phenethylamino and phenethylimino groups attached to the pyrido[1,2-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

2-(2-phenylethylamino)-3-(2-phenylethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C25H24N4O/c30-25-22(19-26-16-14-20-9-3-1-4-10-20)24(28-23-13-7-8-18-29(23)25)27-17-15-21-11-5-2-6-12-21/h1-13,18-19,27H,14-17H2

InChI Key

IKLJXWBYLNQXLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N3C=CC=CC3=N2)C=NCCC4=CC=CC=C4

Origin of Product

United States

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